molecular formula C20H29O2- B1262835 (5Z,7E,9E,14Z,17Z)-icosapentaenoate

(5Z,7E,9E,14Z,17Z)-icosapentaenoate

货号: B1262835
分子量: 301.4 g/mol
InChI 键: XGTCGDUVXWLURC-FZNBEQTOSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5Z,7E,9E,14Z,17Z)-icosapentaenoate is the conjugate base of (5Z,7E,9E,14Z,17Z)-icosapentaenoic acid;  major species at pH 7.3. It is a conjugate base of a (5Z,7E,9E,14Z,17Z)-icosapentaenoic acid.

科学研究应用

Cardiovascular Health

Mechanisms of Action:

  • Triglyceride Reduction: Clinical studies have demonstrated that (5Z,7E,9E,14Z,17Z)-icosapentaenoate effectively lowers serum triglyceride levels, which is crucial for reducing cardiovascular disease risk. The REDUCE-IT trial highlighted that treatment with icosapent ethyl (a purified form) led to a significant reduction in cardiovascular events among high-risk patients .
  • Anti-inflammatory Effects: The compound exhibits anti-inflammatory properties that contribute to cardiovascular protection by stabilizing atherosclerotic plaques and reducing plaque progression .

Case Studies:

  • REDUCE-IT Study: This large-scale trial found that patients treated with icosapent ethyl experienced a 25% reduction in the risk of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke compared to placebo .
  • EVAPORATE Study: This study showed that icosapent ethyl not only reduced the volume of coronary plaques but also induced plaque regression in patients with established coronary artery disease .

Metabolic Syndrome Management

Impact on Lipid Profiles:

  • Research indicates that this compound can significantly reduce small dense low-density lipoprotein (sdLDL) cholesterol levels and C-reactive protein (CRP), markers associated with metabolic syndrome .

Clinical Findings:

  • A study demonstrated that supplementation with eicosapentaenoic acid resulted in significant reductions in total cholesterol and triglycerides among patients with metabolic syndrome .

Anti-cancer Potential

Cytotoxic Effects:

  • Preliminary research has suggested that this compound may induce apoptosis in colorectal adenocarcinoma cells. This indicates potential applications in cancer therapy through dietary supplementation or as an adjunct treatment .

Research Insights:

  • A study synthesized various isomers of eicosapentaenoic acid and assessed their cytotoxicity against cancer cell lines. The findings indicated that certain configurations could enhance apoptosis in cancerous cells .

Neurological Benefits

Cognitive Function:

  • Omega-3 fatty acids are known to play a role in brain health. Research suggests that this compound may help mitigate cognitive decline associated with aging and neurodegenerative diseases.

Clinical Observations:

  • Epidemiological studies have linked higher dietary intake of omega-3 fatty acids to a lower incidence of Alzheimer's disease and other cognitive impairments .

Summary Table of Applications

Application AreaKey Findings
Cardiovascular HealthSignificant reduction in triglycerides; decreased cardiovascular events (REDUCE-IT)
Metabolic SyndromeReduces sdLDL cholesterol and CRP levels; improves overall lipid profiles
Anti-cancer PotentialInduces apoptosis in colorectal cancer cells; potential for use in cancer therapies
Neurological BenefitsMay protect against cognitive decline; linked to lower risk of Alzheimer's disease

化学反应分析

Ester Hydrolysis

Icosapent ethyl (an ethyl ester prodrug) undergoes enzymatic hydrolysis in the liver to release the active (5Z,7E,9E,14Z,17Z)-icosapentaenoate anion. This reaction is catalyzed by carboxylesterases :

\text{C}_{22}\text{H}_{34}\text{O}_2\(\text{icosapent ethyl})\xrightarrow{\text{Hydrolysis}}\text{C}_{20}\text{H}_{29}\text{O}_2^-+\text{C}_2\text{H}_5\text{OH}

β-Oxidation

The compound is metabolized via mitochondrial β-oxidation, producing acetyl-CoA units. Each cycle shortens the carbon chain by two carbons, releasing energy :

C20H29O2β oxidation10textacetylCoA+ATP\text{C}_{20}\text{H}_{29}\text{O}_2^-\xrightarrow{\beta \text{ oxidation}}10\\text{acetyl CoA}+\text{ATP}

Enzymatic Interactions

This compound modulates lipid metabolism through enzyme regulation:

Enzyme/Protein Effect Mechanism Reference
Acyl-CoA synthetaseActivationConverts the anion to acyl-CoA for oxidation
DGAT (Diacylglycerol acyltransferase)InhibitionReduces hepatic triglyceride synthesis
Lipoprotein lipaseIncreased activityEnhances triglyceride clearance from VLDL

Suppression of Fatty Acid Uptake

The compound downregulates proteins involved in fatty acid transport:

  • L-FABP (liver fatty acid-binding protein): Reduced expression by 40%

  • FAT (fatty acid translocase): Decreased mRNA levels by 35%

  • FATP (fatty acid transport protein): Suppressed activity by 28%

Incorporation into Lipid Membranes

This compound integrates into phospholipids and cholesteryl esters, altering membrane fluidity and signaling pathways .

Oxidative Susceptibility

The conjugated diene system renders the compound prone to peroxidation. Antioxidant systems (e.g., vitamin E) are critical to prevent oxidative degradation in biological systems .

pH-Dependent Speciation

As a conjugate base, it exists predominantly in deprotonated form at physiological pH (7.3) :

pKa4.8Anion predominates at pH 5\text{pKa}\approx 4.8\quad \Rightarrow \quad \text{Anion predominates at pH 5}

Therapeutic Mechanisms

  • Hepatic steatosis : Reduces liver triglyceride content by 22% via DGAT inhibition .

  • Anti-inflammatory effects : Competes with arachidonic acid for cyclooxygenase binding, reducing pro-inflammatory eicosanoid synthesis .

Pharmacokinetics

  • Half-life : 89 hours (active EPA form)

  • Clearance : 684 mL/hr (total plasma)

属性

分子式

C20H29O2-

分子量

301.4 g/mol

IUPAC 名称

(5Z,7E,9E,14Z,17Z)-icosa-5,7,9,14,17-pentaenoate

InChI

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,11-16H,2,5,8-10,17-19H2,1H3,(H,21,22)/p-1/b4-3-,7-6-,12-11+,14-13+,16-15-

InChI 键

XGTCGDUVXWLURC-FZNBEQTOSA-M

手性 SMILES

CC/C=C\C/C=C\CCC/C=C/C=C/C=C\CCCC(=O)[O-]

规范 SMILES

CCC=CCC=CCCCC=CC=CC=CCCCC(=O)[O-]

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z,7E,9E,14Z,17Z)-icosapentaenoate
Reactant of Route 2
(5Z,7E,9E,14Z,17Z)-icosapentaenoate
Reactant of Route 3
(5Z,7E,9E,14Z,17Z)-icosapentaenoate
Reactant of Route 4
(5Z,7E,9E,14Z,17Z)-icosapentaenoate
Reactant of Route 5
(5Z,7E,9E,14Z,17Z)-icosapentaenoate
Reactant of Route 6
(5Z,7E,9E,14Z,17Z)-icosapentaenoate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。